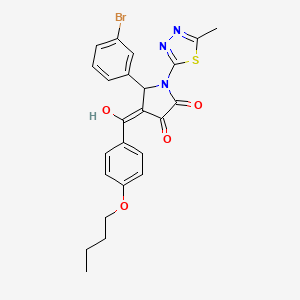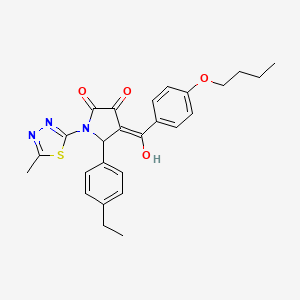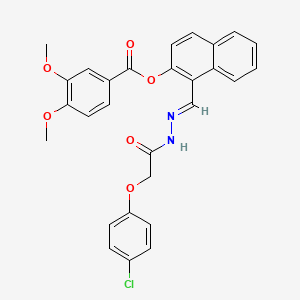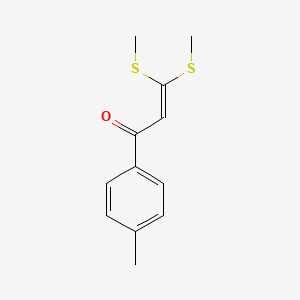
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona es un compuesto heterocíclico que ha despertado interés debido a su estructura química única y sus posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales. Este compuesto presenta un núcleo de piridazinona, que es conocido por su actividad biológica y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de 5-cloro-2-hidroxibenzaldehído con derivados de hidrazina, seguida de ciclación para formar el anillo de piridazinona. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar el proceso de ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables y eficientes. Estos podrían incluir el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y mayores rendimientos. Además, el uso de catalizadores y parámetros de reacción optimizados pueden mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación utilizando paladio sobre carbón (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o aminas primarias en presencia de una base.
Principales productos formados
Oxidación: Quinonas y compuestos relacionados.
Reducción: Derivados dihidro con aromaticidad reducida.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual 6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona ejerce sus efectos a menudo está relacionado con su capacidad para interactuar con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos o modular la actividad de los receptores interactuando con los dominios de unión de los receptores. Las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-amino-7-cloro-2-(2-hidroxifenil)-2H-benzotriazol-4-carboxílico: Conocido por sus propiedades de luminiscencia y formación de complejos.
Ácido 1-(5-cloro-2-hidroxifenil)-5-oxopirrolidin-3-carboxílico: Exhibe una actividad antioxidante significativa.
Unicidad
6-(5-cloro-2-hidroxifenil)-2-metil-4,5-dihidro-3(2H)-piridazinona es único debido a su combinación específica de un núcleo de piridazinona con un sustituyente cloro-hidroxifenil. Esta estructura única confiere una reactividad química y una posible actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
401607-11-2 |
|---|---|
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-11(16)5-3-9(13-14)8-6-7(12)2-4-10(8)15/h2,4,6,15H,3,5H2,1H3 |
Clave InChI |
NWBUJKHQJZLOCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC(=N1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)



![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)





![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)



